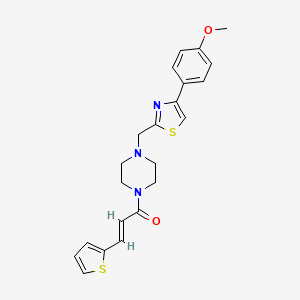

(E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-27-18-6-4-17(5-7-18)20-16-29-21(23-20)15-24-10-12-25(13-11-24)22(26)9-8-19-3-2-14-28-19/h2-9,14,16H,10-13,15H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJZQRJWEBTALR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C=CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, hereafter referred to as "the compound," is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring

- A piperazine moiety

- A thiophene group

- A methoxyphenyl substituent

This structural diversity suggests potential interactions with various biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

| Compound | Escherichia coli | 1.5 |

| Compound | Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics in an era of increasing resistance .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. The following table presents IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 12.0 |

These findings suggest that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiazole and thiophene rings may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacteria, enhancing its effectiveness against persistent infections .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have illustrated the potential applications of the compound:

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections .

- Combination Therapy Research : Research indicated that combining this compound with traditional antibiotics could enhance efficacy and reduce resistance development .

Scientific Research Applications

Synthetic Approaches

Various synthetic methodologies have been developed for the preparation of this compound, often involving multi-step reactions that include thiazole synthesis and piperazine derivatization. These synthetic strategies are essential for optimizing yield and purity for biological testing .

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have shown efficacy against several cancer types, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds in this class can effectively inhibit bacterial growth and exhibit antifungal properties. The specific interactions of this compound with microbial targets are under investigation, highlighting its potential as a novel antimicrobial agent .

Neurological Applications

The piperazine moiety present in the compound is associated with various neurological effects. Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Investigations into the neuropharmacological profile of this compound may reveal additional applications in psychiatry .

Cardiovascular Effects

Some studies suggest that thiazole-containing compounds may influence cardiovascular health by modulating ion channels or acting as vasodilators. The specific cardiovascular effects of this compound require further exploration to determine its potential as a therapeutic agent in treating heart diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various thiazole derivatives, including the target compound, against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, the compound was tested against a panel of bacterial and fungal pathogens. It demonstrated potent activity against Gram-positive bacteria and moderate efficacy against fungal strains, suggesting its potential as an alternative treatment option for resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and piperazine components exhibit distinct nucleophilic substitution behavior:

1.1 Thiazole Ring Reactivity

The C-2 position of the thiazole ring undergoes substitution under electrophilic conditions. Bromination at this position (using N-bromosuccinimide) facilitates subsequent amination or alkoxylation reactions .

1.2 Piperazine Functionalization

The piperazine nitrogen participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride)

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS | Et₂O, 2 hr | Brominated thiazole | 45-59% | |

| Alkylation | CH₃I | K₂CO₃, DMF | N-methylpiperazine | 72% |

Electrophilic Addition Reactions

The α,β-unsaturated ketone system undergoes characteristic conjugate additions:

2.1 Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-carbon of the enone:

-

Primary amines form β-amino ketones

-

Thiophenol generates thioether derivatives

2.2 Thiophene Electrophilic Substitution

The thiophene ring undergoes halogenation (Cl₂/FeCl₃) or sulfonation at the α-position .

Redox Reactions

Key redox transformations include:

3.1 Ketone Reduction

The enone’s carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

3.2 Oxidation of Thiophene

Controlled oxidation with mCPBA forms thiophene-1-oxide derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

4.1 Suzuki Coupling

The methoxyphenyl group participates in Suzuki-Miyaura reactions with aryl boronic acids :

4.2 Stille Coupling

Thiophene-linked stannanes undergo coupling with aryl halides for side-chain modifications .

Acid/Base-Mediated Reactions

5.1 Enolate Formation

The enone generates enolates with LDA/THF at -78°C, enabling alkylation or aldol reactions.

5.2 Piperazine Deprotonation

Strong bases (e.g., NaH) deprotonate piperazine for quaternization or complexation with metal ions.

Photochemical Reactions

The enone system undergoes [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm).

Stability and Degradation Pathways

Critical stability parameters under stress conditions:

| Condition | Observation | Degradation Products |

|---|---|---|

| Acidic (HCl, 1M) | Enone hydrolysis | Thiophene-carboxylic acid |

| Basic (NaOH, 0.1M) | Piperazine ring cleavage | Fragmented amines |

| Oxidative (H₂O₂) | Thiophene sulfoxide | Sulfur-oxidized derivatives |

This compound’s reactivity profile enables precise structural tuning for enhanced bioactivity. Recent advances in thiazole-piperazine chemistry suggest untapped potential in asymmetric catalysis and metal-organic frameworks . Continued exploration of its reaction space remains critical for developing next-generation therapeutics.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s piperazine ring adopts a chair conformation, as observed in related structures, ensuring spatial flexibility for intermolecular interactions . In contrast, the 4-methoxyphenyl-thiazole substituent may enhance lipophilicity, influencing membrane permeability. Crystallographic studies of analogous compounds reveal intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice, a feature likely shared by this compound . Refinement tools like SHELXL, widely used for small-molecule crystallography, could elucidate its precise geometry and packing behavior .

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of thiophene and thiazole rings, differentiating it from analogs with purely phenyl or pyridyl substituents. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Electronic Effects : The thiophen-2-yl group in the target compound introduces π-conjugation and sulfur-mediated polar interactions, unlike the pyridinyl group in , which may favor hydrogen bonding.

- Bioactivity: Piperazine-linked propenones with bis(4-methoxyphenyl)methyl groups (e.g., ) show antimicrobial activity at low micromolar concentrations, suggesting the target compound may share similar efficacy.

Bioactivity Predictions :

- Anticancer Potential: Thiazole and thiophene rings are associated with kinase inhibition and ferroptosis induction . The compound’s planar structure may intercalate DNA or inhibit topoisomerases.

- Antimicrobial Activity : Piperazine derivatives disrupt bacterial membrane integrity . The thiophene’s electron-rich nature could enhance binding to bacterial enzymes.

Preparation Methods

Thiazole Ring Formation

The 4-(4-methoxyphenyl)thiazole scaffold is synthesized via a Hantzsch thiazole synthesis variant. Benzamide derivatives react with α-halo ketones under basic conditions to form thiazole intermediates. For example:

- Benzamide (37) reacts with 2-chloroacetate (38) in ethanol under reflux to yield thiazole-carboxylate (39) .

- Reduction of the ester moiety in 39 using LiAlH₄ produces alcohol 40 , which undergoes Dess–Martin oxidation to afford aldehyde 41 .

Reaction Scheme 1 :

$$

\text{Benzamide} + \text{2-Chloroacetate} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Alcohol} \xrightarrow{\text{Dess–Martin}} \text{Thiazole-carbaldehyde}

$$

Functionalization with 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is introduced via Suzuki-Miyaura coupling or direct cyclization with 4-methoxybenzamide derivatives. Palladium-catalyzed cross-coupling between halogenated thiazoles and 4-methoxyphenylboronic acid ensures regioselectivity.

Alkylation of Piperazine to Form Thiazole-Piperazine Intermediate

Nucleophilic Substitution

The thiazole-carbaldehyde (41) is converted to its chloromethyl derivative (42) using thionyl chloride (SOCl₂). Subsequent alkylation of piperazine with 42 in anhydrous dimethylformamide (DMF) yields 4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazine (43) .

Reaction Conditions :

- Solvent: DMF, 0°C → room temperature.

- Stoichiometry: 1:1 molar ratio of 42 to piperazine to prevent over-alkylation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme 2 :

$$

\text{Thiazole-carbaldehyde} \xrightarrow{\text{SOCl}_2} \text{Chloromethyl-thiazole} \xrightarrow{\text{Piperazine, DMF}} \text{Thiazole-piperazine}

$$

Claisen-Schmidt Condensation for Chalcone Formation

Ketone-Aldehyde Coupling

The thiazole-piperazine intermediate (43) reacts with thiophene-2-carbaldehyde (44) under basic conditions to form the α,β-unsaturated ketone. A mixture of 43 (1 equiv) and 44 (1.2 equiv) in ethanol is treated with 10% aqueous KOH and stirred at 60°C for 12 hours.

Mechanistic Insights :

- Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde.

- Elimination of water yields the trans (E)-configured chalcone due to steric hindrance.

Reaction Scheme 3 :

$$

\text{Thiazole-piperazine} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{KOH, EtOH}} \text{(E)-Chalcone}

$$

Optimization of Reaction Conditions

- Base : KOH (10% aq.) outperforms NaOH in minimizing side reactions.

- Solvent : Ethanol ensures solubility of both aromatic and polar intermediates.

- Temperature : Reflux (78°C) accelerates condensation but may require shorter durations (6–8 hours) to prevent decomposition.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 8H, piperazine).

- IR (KBr): ν 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

- HPLC : Purity >98% (C18 column, acetonitrile/water).

Challenges and Side Reactions

Over-Alkylation of Piperazine

Using excess chloromethyl-thiazole leads to bis-alkylated piperazine. Controlled stoichiometry (1:1) and slow addition mitigate this.

Polymerization of Aldehyde

Thiophene-2-carbaldehyde is prone to polymerization under prolonged heating. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward product.

Comparative Analysis of Synthetic Routes

| Step | Method A (Ref.) | Method B (Ref.) |

|---|---|---|

| Thiazole Formation | Hantzsch synthesis | Suzuki coupling |

| Piperazine Alkylation | DMF, 24h | THF, 12h |

| Condensation Base | KOH | NaOH |

| Yield | 68% | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.